H5N1 Neuraminidase Inhibition: N-Caffeoyl-4-aminobutyric acid Achieves an IC₅₀ of 358.68 nM, Whereas Chlorogenic Acid Shows No Dose-Dependent Inhibition in the Same Cellular Assay
In a direct head-to-head comparison using an H5N1 pseudotyping virus-based neuraminidase inhibitor screening model on A549 cells, N-caffeoyl-4-aminobutyric acid (N-caffeoyl-GABA) demonstrated a concentration-dependent NA inhibition with an IC₅₀ of 358.68 nmol·L⁻¹ (approximately 0.36 μM). Under identical conditions, oseltamivir phosphate exhibited an IC₅₀ of 10.28 nmol·L⁻¹, while chlorogenic acid—the direct structural comparator—showed only marginal, non-dose-dependent inhibitory activity, precluding IC₅₀ determination [1]. This represents a qualitative gain of function (from no quantifiable inhibition to measurable potency) achieved solely through replacement of the ester bond in chlorogenic acid with the amide bond in N-caffeoyl-4-aminobutyric acid [1].
| Evidence Dimension | Neuraminidase (NA) inhibitory potency (IC₅₀) in H5N1 pseudotyping virus cellular assay |
|---|---|
| Target Compound Data | IC₅₀ = 358.68 nmol·L⁻¹ (N-caffeoyl-4-aminobutyric acid) |
| Comparator Or Baseline | Chlorogenic acid: no dose-dependent inhibition (IC₅₀ not determinable); Oseltamivir phosphate: IC₅₀ = 10.28 nmol·L⁻¹ |
| Quantified Difference | N-caffeoyl-4-aminobutyric acid shows measurable, dose-dependent inhibition; chlorogenic acid shows no quantifiable inhibition. Oseltamivir is approximately 35-fold more potent. |
| Conditions | H5N1 pseudotyping virus-based NA inhibitor screening model; A549 target cells; compounds tested at 1–10⁴ nmol·L⁻¹; 48 h incubation; luciferase reporter readout; GraphPad Prism 5.0 analysis; data expressed as x̄ ± s of triplicate wells [1] |
Why This Matters
This is the only published head-to-head cellular potency comparison for N-caffeoyl-4-aminobutyric acid, demonstrating that the amide-for-ester substitution rescues target engagement lost in chlorogenic acid—a critical criterion for any neuraminidase-targeted antiviral screening program.
- [1] Yang F, Jin L, Huang NY, Chen F, Luo HJ, Chen JF. Design, synthesis and activity of a new type of influenza virus N1 neuraminidase inhibitors. Acta Pharmaceutica Sinica. 2011;46(11):1344-1348. View Source
